

# Mitapivat: A Technical Guide to its Therapeutic Potential in Hereditary Hemolytic Anemias

Author: BenchChem Technical Support Team. Date: December 2025



Abstract Mitapivat (AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It has demonstrated significant therapeutic potential across a range of hereditary hemolytic anemias by targeting the underlying metabolic defects in red blood cells (RBCs). By upregulating the activity of both wild-type and various mutant forms of the erythrocyte-specific pyruvate kinase (PKR) enzyme, mitapivat enhances glycolysis, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][4] This mechanism improves RBC energy balance, health, and survival.[4][5] Clinical development has shown its efficacy in pyruvate kinase deficiency (PKD), for which it is now an approved therapy, as well as promising results in sickle cell disease (SCD) and thalassemia.[3][6] This guide provides a detailed overview of mitapivat's mechanism of action, a summary of key clinical trial data, and methodologies for pivotal experiments, intended for researchers, scientists, and professionals in drug development.

## Introduction to Hereditary Hemolytic Anemias and RBC Metabolism

Hereditary hemolytic anemias are a group of genetic disorders characterized by the premature destruction of red blood cells.[7] Conditions such as Pyruvate Kinase Deficiency (PKD), Sickle Cell Disease (SCD), and Thalassemia are rooted in genetic mutations that compromise RBC structure, function, or survival.[3][5] A common pathophysiological feature is the dysregulation of RBC metabolism. Erythrocytes rely almost exclusively on anaerobic glycolysis for the



production of ATP, which is vital for maintaining membrane integrity, ion gradients, and overall cell viability.[4]

In PKD, mutations in the PKLR gene lead to deficient PKR enzyme activity, causing a chronic energy deficit within the RBC and resulting in chronic hemolytic anemia.[4][7] In SCD and thalassemia, while the primary defects are in hemoglobin, the resulting oxidative stress and cellular damage place increased energy demands on the RBCs, leading to metabolic failure and contributing to hemolysis and ineffective erythropoiesis.[1][8] Mitapivat is an innovative therapeutic that directly addresses this metabolic vulnerability.[1]

## **Mechanism of Action of Mitapivat**

Mitapivat's primary mechanism is the allosteric activation of the PKR enzyme, which catalyzes the final, rate-limiting step in glycolysis.[4]

#### Allosteric Activation of Pyruvate Kinase R (PKR)

PKR is a tetrameric enzyme that is physiologically activated by fructose-1,6-bisphosphate (FBP).[1] Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the enzyme in its active conformation.[1][4] This mode of action is crucial as it allows mitapivat to activate not only the wild-type enzyme but also a wide variety of mutant PKR enzymes that may not respond effectively to the natural activator, FBP.[1] Early biochemical studies demonstrated that mitapivat could augment the activity of both wild-type and mutant PKR proteins by approximately two- to six-fold.[1]

#### **Downstream Metabolic Effects**

The activation of PKR by mitapivat enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to two critical downstream effects on RBC metabolism:

Increased ATP Production: By boosting the final step of glycolysis, mitapivat directly increases the generation of ATP.[1][2] This helps restore the energy balance in metabolically stressed RBCs, improving their health, membrane integrity, and lifespan, thereby reducing hemolysis.[9] In vitro studies on blood samples from PKD patients showed that mitapivat increased ATP levels by up to 2.4-fold.[1]



Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The increased glycolytic flux consumes upstream metabolites, leading to a reduction in 2,3-DPG levels.[1][3] In SCD, elevated 2,3-DPG decreases hemoglobin's affinity for oxygen, which promotes the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[10] By lowering 2,3-DPG, mitapivat is hypothesized to increase oxygen affinity and mitigate the primary pathogenic event in SCD.[10][11]

Generalized Phase 3 Clinical Trial Workflow for Mitapivat





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Mitapivat: A Novel Treatment of Hemolytic Anemia in Adults with Pyruvate Kinase Deficiency - De - Current Medicinal Chemistry [rjsocmed.com]
- 7. biospace.com [biospace.com]
- 8. ashpublications.org [ashpublications.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mitapivat, a pyruvate kinase-R activator, in SCD is safe with early efficacy results -Medical Conferences [conferences.medicom-publishers.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mitapivat: A Technical Guide to its Therapeutic Potential in Hereditary Hemolytic Anemias]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#understanding-mitapivat-s-therapeutic-potential-in-hereditary-hemolytic-anemias]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com